N-allyl-2-[(4-bromobenzyl)thio]acetamide
Description
N-allyl-2-[(4-bromobenzyl)thio]acetamide is a sulfur-containing acetamide derivative characterized by an allyl group attached to the acetamide nitrogen and a 4-bromobenzylthio moiety at the α-position.
Properties
Molecular Formula |
C12H14BrNOS |
|---|---|
Molecular Weight |
300.22 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H14BrNOS/c1-2-7-14-12(15)9-16-8-10-3-5-11(13)6-4-10/h2-6H,1,7-9H2,(H,14,15) |
InChI Key |
HJHNHBDVPRUDPX-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)CSCC1=CC=C(C=C1)Br |
Canonical SMILES |
C=CCNC(=O)CSCC1=CC=C(C=C1)Br |
solubility |
45 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between N-allyl-2-[(4-bromobenzyl)thio]acetamide and related compounds:
| Compound Name | Molecular Formula | Key Functional Groups | Substituents/Modifications |
|---|---|---|---|
| This compound | C₁₂H₁₄BrNOS | Thioether, allyl, bromobenzyl | –SH replaced by –S–(4-bromobenzyl) |
| N-allyl-2-(4-bromophenoxy)acetamide | C₁₁H₁₂BrNO₂ | Phenoxy, allyl, bromophenyl | Oxygen-based ether linkage |
| N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide | C₁₈H₁₄BrClN₂O₂S | Thiazole, bromobenzyl, chlorophenoxy | Heterocyclic thiazole ring |
| N-(4-Bromophenyl)-2-(2-thienyl)acetamide | C₁₂H₁₀BrNOS | Thiophene, bromophenyl | Aromatic thiophene ring |
Key Observations :
- Thioether vs. Ether Linkages: The thioether group in the target compound may confer greater resistance to hydrolysis compared to oxygen-based ethers (e.g., N-allyl-2-(4-bromophenoxy)acetamide) . This could enhance stability in acidic or basic environments, as seen in thioacetamide’s reactivity profiles .
Hepatotoxicity and Antioxidant Effects
Thioacetamide (TA), a simpler analog, is widely used to induce hepatotoxicity in rodent models (e.g., 50 mg/kg i.p. in rats). Hydroalcoholic extracts of Artemisia mitigated TA-induced liver damage, suggesting that structural modifications (e.g., bromobenzylthio groups) could influence hepatoprotective or toxicological outcomes . However, the target compound’s toxicity profile remains uncharacterized, though TA itself has an oral LD₅₀ of 301 mg/kg in rats .
Antimicrobial Potential
N-(4-Bromophenyl)-2-(2-thienyl)acetamide demonstrated antimycobacterial activity, attributed to the thiophene ring’s electron-rich aromatic system. The target compound’s bromobenzylthio group may similarly enhance interactions with microbial targets, though empirical data are lacking .
Preparation Methods
Thioether Formation via Nucleophilic Substitution
The synthesis of N-allyl-2-[(4-bromobenzyl)thio]acetamide begins with the formation of the thioether linkage between 4-bromobenzyl chloride and a sulfur-containing precursor. A widely adopted method involves reacting 4-bromobenzyl chloride with thioglycolic acid or 2-mercaptoacetamide in the presence of trifluoroacetic acid (TFA) as both a solvent and catalyst. This step proceeds via nucleophilic displacement of the chloride by the thiol group, yielding an intermediate thioacetic acid derivative.
Key Reaction Parameters:
-
Temperature: Room temperature for unsubstituted analogs; elevated temperatures (55–60°C) for brominated substrates to overcome steric and electronic effects.
-
Solvent: TFA facilitates protonation of the hydroxyl group in diphenylmethanol analogs, enhancing electrophilicity.
-
Stoichiometry: Equimolar ratios of thiol and benzyl chloride derivatives prevent oligomerization.
Amide Bond Formation via Carbodiimide Coupling
The intermediate thioacetic acid is subsequently functionalized with an allylamine group to form the acetamide moiety. This is achieved through a carbodiimide-mediated coupling using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). CDI activates the carboxylic acid to form an imidazolide intermediate, which reacts with allylamine to yield the final product.
Procedure C (Adapted for N-Allyl Derivatives):
-
Activation: CDI (11 mmol) is added to the thioacetic acid (10 mmol) in anhydrous THF at room temperature for 2 hours.
-
Coupling: Allylamine (10 mmol) is introduced dropwise at 0°C, followed by gradual warming to room temperature.
-
Workup: The reaction mixture is washed with aqueous HCl, sodium bicarbonate, and water to remove impurities.
Yield Optimization:
-
Purification: Flash chromatography using ethyl acetate/hexanes (1:1) improves purity to >95%.
-
Side Reactions: Over-oxidation of the thioether to sulfoxide is mitigated by avoiding peroxides during workup.
Comparative Analysis of Synthetic Methodologies
Laboratory-Scale Procedures
The table below summarizes three principal synthetic routes for thioacetamide derivatives, adapted for this compound:
| Procedure | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| A (One-Step) | 2-Mercaptoacetamide, TFA | RT, 20 h | 45–50% | 85–90% |
| B (Three-Step) | Thioglycolic acid, CH₃I, NH₄OH | Reflux, 72 h | 60–65% | 90–95% |
| C (CDI Coupling) | CDI, Allylamine, THF | 0°C → RT, overnight | 70–75% | >95% |
Procedure C Advantages:
-
Higher yields due to efficient activation of the carboxylic acid.
-
Scalability for gram-scale synthesis without significant yield drop.
Industrial-Scale Production Considerations
Solvent and Catalyst Recovery
Industrial synthesis prioritizes solvent recycling, particularly for TFA and THF, which are distilled and reused to reduce costs. Heterogeneous catalysts (e.g., immobilized CDI analogs) are under investigation to streamline purification.
Analytical Characterization
Spectroscopic Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
